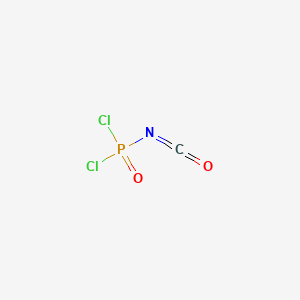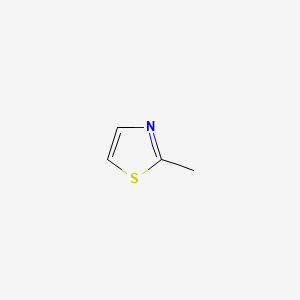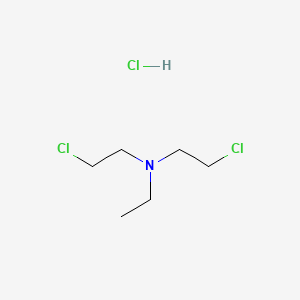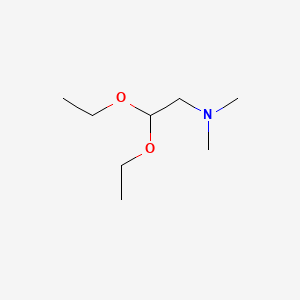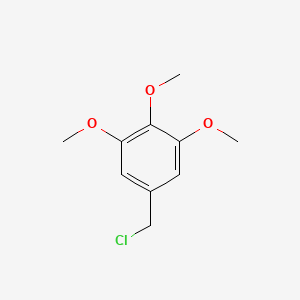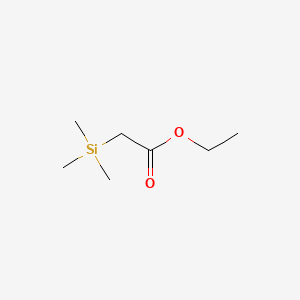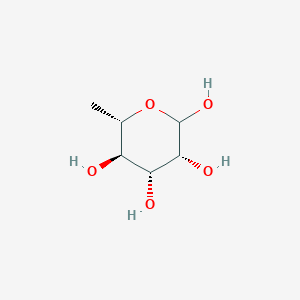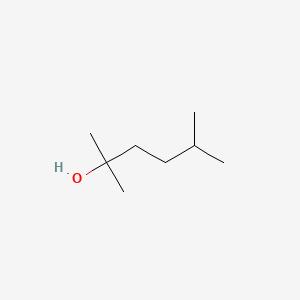
5-Acenaphthenecarboxylic acid
Vue d'ensemble
Description
5-Acenaphthenecarboxylic acid is a chemical compound that is part of the acenaphthene family, which is a subset of polycyclic aromatic hydrocarbons. The structure of acenaphthene derivatives has been of interest due to their potential applications in materials chemistry and their biological properties. Although the provided papers do not directly discuss 5-acenaphthenecarboxylic acid, they do provide insights into the chemistry of related compounds, which can be extrapolated to understand the properties and reactivity of 5-acenaphthenecarboxylic acid.
Synthesis Analysis
The synthesis of acenaphthene derivatives can be achieved through various methods, including metal-catalyzed C-H bond activation and electrochemical carboxylation. For instance, the electrochemical carboxylation method has been used to synthesize acenaphthene-1-carboxylic acid, which is structurally similar to 5-acenaphthenecarboxylic acid . This method involves the use of carbon dioxide under pressure and specific cathode materials to achieve high yields of the carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of acenaphthene derivatives can be studied using techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy, as well as computational methods like Density Functional Theory (DFT) . These studies provide detailed information on the vibrational modes, electronic properties, and conformational aspects of the molecules. For example, the study of Acenaphthene-5-boronic acid using DFT and spectroscopic methods revealed insights into the effects of molecular association through hydrogen bonding .
Chemical Reactions Analysis
Acenaphthene derivatives can undergo various chemical reactions, including ring-closing metathesis and diastereoselective Grignard reactions, as demonstrated in the synthesis of cyclohexene derivatives . Additionally, the reactivity of acenaphthene derivatives towards nucleophilic aromatic substitution (S(N)Ar(H)) has been explored, leading to the formation of amino-substituted compounds with significant cytotoxicity against certain cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of acenaphthene derivatives, such as solubility, can be modified through structural modifications, as seen in the conversion of insoluble chromophore precursors to more soluble esters . The electronic properties, including frontier orbitals and band gap energies, can be assessed using TD-DFT approaches, while the first order hyperpolarizability and polarizability anisotropy can be calculated to evaluate the non-linear optical (NLO) properties of these compounds .
Applications De Recherche Scientifique
Fluorescence Derivatization in Chromatography
5-Acenaphthenecarboxylic acid derivatives, such as acenaphthene fluoroscence derivatisation reagents (e.g., AcNSCl, AcNH, AcBr), have been applied in high-performance liquid chromatography for the analysis of various compounds. These derivatives offer significant improvements in fluorescence and sensitivity compared to traditional derivatization reagents, enhancing the detection of amino acids, peptides, carbonyl compounds, and carboxylic acids (Gifford, Owusu-Daaku, & Stevens, 1995).
Conformational and Spectroscopic Studies
The conformational structure and spectral properties of acenaphthene derivatives, like Acenaphthene-5-boronic acid (AN-5-BA), have been extensively studied. Investigations using various spectroscopic methods (FT-IR, FT-Raman, NMR, UV) and theoretical approaches (DFT, NBO analysis) have provided detailed insights into the molecular structure, stability, and electronic properties of these compounds (Karabacak et al., 2013).
Synthesis of Chemical Derivatives
Research on the synthesis of chemical derivatives, such as 5-benzoylacenaphthene, highlights the application of 5-Acenaphthenecarboxylic acid in producing valuable compounds. This synthesis often involves catalytic processes using Lewis acidic ionic liquids, contributing to advancements in chemical manufacturing and material science (Chen et al., 2011).
Biodegradation Studies
5-Acenaphthenecarboxylic acid derivatives are used in studying the biodegradation of aromatic hydrocarbons. Using labeled compounds, researchers can track the degradation process and identify the metabolic products formed during bacterial degradation, which is crucial for environmental bioremediation research (Selifonov et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
1,2-dihydroacenaphthylene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKAWGBIIVQFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204256 | |
| Record name | 5-Acenaphthylenecarboxylic acid, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acenaphthenecarboxylic acid | |
CAS RN |
55720-22-4 | |
| Record name | 5-Acenaphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55720-22-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acenaphthylenecarboxylic acid, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydroacenaphthylene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ACENAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM75C742M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




